molecular formula C17H13ClO B14625150 3-(3-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one CAS No. 54972-29-1

3-(3-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one

Cat. No.: B14625150
CAS No.: 54972-29-1
M. Wt: 268.7 g/mol
InChI Key: OZFATTRFFVNNRQ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-chlorobenzaldehyde and 4-ethenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.

Major Products

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. The compound may also inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one
  • 3-(3-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one
  • 3-(3-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Uniqueness

3-(3-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one is unique due to the presence of both a chlorine atom and an ethenyl group on the phenyl rings. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds. For example, the chlorine atom can participate in various substitution reactions, while the ethenyl group can undergo polymerization or addition reactions, making this compound versatile for different applications.

Properties

CAS No.

54972-29-1

Molecular Formula

C17H13ClO

Molecular Weight

268.7 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H13ClO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h2-12H,1H2

InChI Key

OZFATTRFFVNNRQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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